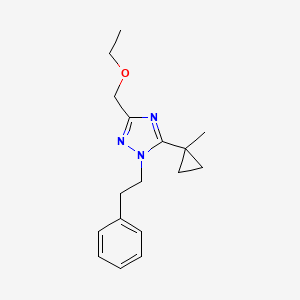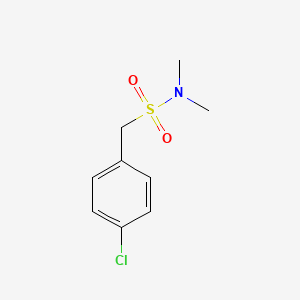![molecular formula C21H25FN2O2 B5640384 1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)
1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reactions that tailor the compound for specific biological activities. While direct synthesis information for 1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol is scarce, related compounds such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides have been synthesized, providing insight into potential methodologies. These compounds were synthesized based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups, demonstrating the versatility and complexity of piperidine synthesis (Yang et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in determining their chemical behavior and biological activity. The structure of a closely related compound, [1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride], was elucidated using X-ray analysis and DFT calculations, revealing intricate details about its molecular conformation and interactions, which could be analogous to the molecular structure of 1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol (Yang et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)-1-(4-hydroxy-4-phenylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-23(2)19(16-7-6-10-18(22)15-16)20(25)24-13-11-21(26,12-14-24)17-8-4-3-5-9-17/h3-10,15,19,26H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRYAPHFQMZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCC(CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-cyclopropylpyrimidine](/img/structure/B5640352.png)

![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)
![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)

![1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5640403.png)